Deoxyartemisinin

Antimalarial Plasmodium falciparum Structure-Activity Relationship

Deoxyartemisinin is the definitive peroxide-negative control for artemisinin mechanism-of-action studies. Its endoperoxide-to-C–C bridge substitution abolishes peroxide-dependent antimalarial activity (IC50 >10 µg/mL vs artemisinin 0.002 µg/mL), making it essential for validating SAR findings. It also provides a non-embryotoxic comparator in developmental toxicity assays and a low-bioavailability benchmark (1.6% vs 12.2% for artemisinin) in ADME studies. Procure deoxyartemisinin to ensure rigorous experimental controls in your antimalarial, embryotoxicity, or anticancer research programs.

Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
CAS No. 72826-63-2
Cat. No. B022630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyartemisinin
CAS72826-63-2
Synonyms(3R,3aS,6R,6aS,9S,10aS,10bR)-Octahydro-3,6,9-trimethyl-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-2(3H)-one;  Deoxyarteannuin;  Deoxyartemisinin;  Deoxyqinghaosu;  Desoxyartemisinin;  Hydroarteannuin;  Qing Hau Sau III; 
Molecular FormulaC15H22O4
Molecular Weight266.33 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(=O)OC3C24C1CCC(O3)(O4)C)C
InChIInChI=1S/C15H22O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1
InChIKeyZQGMLVQZBIKKMP-NNWCWBAJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Deoxyartemisinin (CAS 72826-63-2): Structural, Bioavailability, and Antiparasitic Activity Comparison


Deoxyartemisinin (CAS 72826-63-2), also known as 2-deoxyartemisinin or (+)-deoxoartemisinin, is a sesquiterpene lactone analog of the natural antimalarial artemisinin [1]. It is distinguished from artemisinin by the replacement of the endoperoxide bridge with a C–C bond, a structural modification that eliminates the characteristic peroxide pharmacophore [2]. While deoxyartemisinin demonstrates significantly reduced antimalarial potency relative to artemisinin (IC50 >10 µg/mL vs 0.002–0.004 µg/mL in Plasmodium falciparum assays), it exhibits a markedly different embryotoxicity profile and serves as a critical negative control in studies of peroxide-dependent antimalarial mechanisms [3][4]. The compound also shows oral bioavailability of approximately 1.6% in rats, substantially lower than artemisinin’s 12.2%, a key consideration for pharmacokinetic studies [5].

Why Deoxyartemisinin Cannot Be Interchanged with Artemisinin or Other Analogs


Substituting deoxyartemisinin for artemisinin or other peroxide-containing analogs (e.g., artemether, dihydroartemisinin) without specific experimental justification leads to fundamentally different outcomes. The absence of the endoperoxide bridge in deoxyartemisinin abolishes peroxide-dependent antimalarial activity, resulting in >5000-fold higher IC50 values against Plasmodium falciparum [1]. Conversely, this structural change eliminates the embryotoxicity associated with active peroxides, making deoxyartemisinin a safer negative control in developmental toxicity studies [2]. Pharmacokinetically, deoxyartemisinin exhibits approximately 7-fold lower oral bioavailability than artemisinin (1.6% vs 12.2%), meaning dose extrapolation between the compounds is invalid [3]. Furthermore, the peroxide-lacking structure exhibits distinct cytotoxic selectivity patterns: deoxyartemisinin shows reduced toxicity toward CFU-GM bone marrow progenitor cells compared to artemisinin, a property that may influence experimental design in anticancer or toxicological screening [4]. These quantitative divergences in potency, safety, and ADME properties preclude any assumption of functional equivalence.

Quantitative Differentiation Evidence: Deoxyartemisinin vs. Artemisinin Analogs


Comparative Antimalarial Potency: Deoxyartemisinin vs. Artemisinin in P. falciparum

Deoxyartemisinin exhibits drastically reduced antimalarial potency relative to artemisinin, confirming the essential role of the endoperoxide bridge for antiplasmodial activity. This differential is critical for studies requiring a peroxide-negative control or for SAR investigations of the artemisinin pharmacophore [1].

Antimalarial Plasmodium falciparum Structure-Activity Relationship

Comparative Embryotoxicity: Deoxyartemisinin vs. Artemisinin in Rat Whole Embryo Culture

Unlike artemisinin, which induces anemia and tissue damage in rat embryos at NOELs of 0.1 µg/mL, deoxyartemisinin shows no detectable effect on embryonic development in the whole embryo culture (WEC) model. This differential toxicity profile is directly attributable to the absence of the endoperoxide bridge [1].

Embryotoxicity Developmental Toxicology Peroxide-Dependent Toxicity

Comparative Oral Bioavailability: Deoxyartemisinin vs. Artemisinin in Rats

Deoxyartemisinin demonstrates significantly reduced oral bioavailability compared to artemisinin, a consequence of losing the peroxide bridge which impairs gastrointestinal absorption. This difference must be accounted for in dosing regimens for in vivo studies [1].

Pharmacokinetics Oral Bioavailability ADME

Comparative Cytotoxicity Toward Bone Marrow Progenitor Cells: Deoxyartemisinin vs. Artemisinin

In clonogenic assays of murine bone marrow progenitor cells (CFU-GM), deoxyartemisinin displays lower cytotoxicity than artemisinin, suggesting that the endoperoxide group contributes to hematopoietic toxicity. This difference is important for selecting appropriate controls in anticancer or toxicological studies involving artemisinin derivatives [1].

Cytotoxicity Bone Marrow Toxicity CFU-GM Assay

Comparative Antiprotozoal Spectrum: Deoxyartemisinin vs. Artemisinin Against Non-Plasmodium Parasites

Deoxyartemisinin exhibits cross-species differences in antiprotozoal activity compared to artemisinin. While both compounds show low activity against T. cruzi and L. donovani, deoxyartemisinin demonstrates moderate activity against T. b. rhodesiense (IC50 34 µg/mL) but is less potent than artemisinin (IC50 25 µg/mL). Notably, deoxyartemisinin shows reduced activity against G. duodenalis relative to artemisinin (IC50 91/28 µg/mL vs 65/49 µg/mL) [1].

Antiprotozoal Trypanosoma brucei Giardia duodenalis

Recommended Application Scenarios for Deoxyartemisinin in Research and Procurement


Peroxide-Negative Control for Antimalarial Mechanism-of-Action Studies

Deoxyartemisinin serves as an essential peroxide-negative control in studies investigating the endoperoxide-dependent antimalarial mechanism of artemisinin and synthetic trioxanes. Its >5000-fold lower potency against P. falciparum (IC50 >10 µg/mL vs artemisinin 0.002 µg/mL) [1] confirms that observed antiplasmodial activity in comparator compounds is peroxide-dependent. Researchers should procure deoxyartemisinin for inclusion as a negative control in all SAR studies of artemisinin-derived antimalarials.

Non-Embryotoxic Control in Developmental Toxicology Screening

For studies evaluating the developmental toxicity of artemisinin derivatives using the rat whole embryo culture (WEC) model, deoxyartemisinin provides a critical non-embryotoxic control. Unlike artemisinin (NOEL 0.1 µg/mL for RBC damage), deoxyartemisinin shows no effect on embryonic development [2]. Procurement of deoxyartemisinin is indicated for toxicology laboratories conducting comparative embryotoxicity assessments of peroxide-containing antimalarials.

Structural Comparator in Pharmacokinetic Investigations of Artemisinin Analogs

Deoxyartemisinin is a valuable comparator in ADME studies of artemisinin derivatives. Its 7-fold lower oral bioavailability (1.6% vs 12.2% for artemisinin) [3] provides insight into the impact of peroxide bridge removal on gastrointestinal absorption. Researchers designing pharmacokinetic studies of novel artemisinin analogs should include deoxyartemisinin to benchmark the contribution of the endoperoxide moiety to oral absorption and systemic exposure.

Peroxide-Negative Control in Anticancer and Cytotoxicity Screening

In cytotoxicity assays where artemisinin or its peroxide-containing derivatives are being evaluated for anticancer activity, deoxyartemisinin serves as a peroxide-negative control to distinguish peroxide-dependent from peroxide-independent cytotoxic mechanisms. Its reduced toxicity toward CFU-GM bone marrow progenitor cells relative to artemisinin [4] makes it particularly useful for dissecting hematopoietic toxicity mechanisms. Procurement is recommended for cancer pharmacology laboratories conducting mechanism-based cytotoxicity studies of artemisinin derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deoxyartemisinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.